molecular formula C20H13BrFN7O2 B2603206 3-benzyl-6-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1207005-94-4

3-benzyl-6-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No. B2603206
CAS RN: 1207005-94-4
M. Wt: 482.273
InChI Key: CAJSGUOHNYMYJI-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a benzyl group, a bromo-fluorophenyl group, an oxadiazole ring, and a triazolopyrimidinone ring . These groups are common in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the bromo-fluorophenyl group could be introduced using a halogenation reaction . The oxadiazole ring could be formed through a cyclization reaction . The triazolopyrimidinone ring could be formed through a series of reactions involving condensation and cyclization .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The presence of the bromine and fluorine atoms would add to the complexity due to their high electronegativity .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom could be replaced in a nucleophilic substitution reaction . The oxadiazole ring could potentially be opened under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the bromine and fluorine atoms would likely make the compound relatively dense and possibly quite reactive . The multiple rings in the structure could potentially make the compound quite stable .

Scientific Research Applications

Antimicrobial Activities

Several studies have synthesized and evaluated derivatives of 1,2,4-triazole, which are structurally related to the compound , for their antimicrobial properties. For instance, Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives and found some of them to possess good or moderate activities against test microorganisms (Bektaş et al., 2007). Similarly, Demirbaş et al. (2010) reported that some 1,2,4-triazole derivatives showed good or moderate activities against bacterial strains except Candida tropicalis and Candida albicans (Demirbaş et al., 2010).

Crystal Structure Analysis

The crystal structure of compounds similar to the one has been analyzed in several studies. Fun et al. (2011) detailed the crystal structure of a 1,2,4-triazole derivative, revealing various conformational aspects and intermolecular interactions (Fun et al., 2011).

Synthesis and Chemical Analysis

Nagaraju et al. (2013) focused on the synthesis of novel fused 1,2,4-triazolo[3,4-b][1,3,4]thiadiazol derivatives, demonstrating a multi-step reaction sequence and confirming the structures through various spectral data (Nagaraju et al., 2013). This type of research highlights the intricate processes involved in synthesizing and characterizing compounds related to 3-Benzyl-6-((3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one.

Antiviral and Antibacterial Potential

El-Essawy et al. (2007) synthesized a compound involving the 1,2,4-triazole moiety and tested it for antiviral activity against hepatitis B virus, demonstrating moderate activities (El-Essawy et al., 2007). Additionally, Nayak and Poojary (2020) synthesized derivatives with the triazole moiety and evaluated their antibacterial activity, finding some compounds to have good antibacterial activity against various strains (Nayak & Poojary, 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many compounds with similar structures are used as pharmaceuticals and their mechanisms of action often involve binding to specific proteins or enzymes in the body .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. This would likely include wearing protective clothing and eye protection, and working in a well-ventilated area .

Future Directions

The future research directions for this compound would likely depend on its intended use. If it is intended to be used as a pharmaceutical, then future research could involve testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

3-benzyl-6-[[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrFN7O2/c21-14-8-13(6-7-15(14)22)18-24-16(31-26-18)10-28-11-23-19-17(20(28)30)25-27-29(19)9-12-4-2-1-3-5-12/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJSGUOHNYMYJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=C(C=C5)F)Br)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrFN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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